(2,6-DIMETHYLMORPHOLINO)(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE
Overview
Description
(2,6-DIMETHYLMORPHOLINO)(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE is a complex organic compound that features a pyrazole ring and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include nitration, reduction, and cyclization steps, followed by purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,6-DIMETHYLMORPHOLINO)(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
(2,6-DIMETHYLMORPHOLINO)(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2,6-DIMETHYLMORPHOLINO)(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole ring but lacks the morpholine moiety.
2,6-dimethylmorpholine: Contains the morpholine ring but lacks the pyrazole moiety.
4-nitro-1H-pyrazole: Similar structure but with different substituents on the pyrazole ring.
Uniqueness
(2,6-DIMETHYLMORPHOLINO)(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE is unique due to the combination of the pyrazole and morpholine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(2,5-dimethyl-4-nitropyrazol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-7-5-15(6-8(2)20-7)12(17)11-10(16(18)19)9(3)13-14(11)4/h7-8H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLCAJWCMXCUMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C(=NN2C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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